molecular formula C9H7F4NO B2522861 2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide CAS No. 1714631-35-2

2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide

Cat. No.: B2522861
CAS No.: 1714631-35-2
M. Wt: 221.155
InChI Key: PZEVXBMFIFGSTP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide is a fluorinated organic compound with the molecular formula C9H7F4NO It is characterized by the presence of trifluoromethyl and fluoro groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide typically involves the reaction of 2-fluoro-6-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Fluoro-6-methylaniline+Trifluoroacetic anhydrideThis compound\text{2-Fluoro-6-methylaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 2-Fluoro-6-methylaniline+Trifluoroacetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield corresponding acids.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(2-methylphenyl)acetamide
  • 2,2,2-Trifluoro-N-methylacetamide
  • 2,2,2-Trifluoro-N-(4-sulfamoylphenyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-fluoro-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c1-5-3-2-4-6(10)7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEVXBMFIFGSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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